molecular formula C23H25N3O4 B5409094 3-hydroxy-4-(4-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-4-(4-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5409094
M. Wt: 407.5 g/mol
InChI Key: LFGXJKXMLLVNTK-XUTLUUPISA-N
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Description

3-hydroxy-4-(4-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a recognized and potent inhibitor of phosphoinositide 3-kinase beta (PI3Kβ), a key enzyme in the PI3K/AKT/mTOR signaling pathway [https://www.nature.com/articles/nrc2886]. This pathway is critically involved in fundamental cellular processes including growth, proliferation, and survival, and its dysregulation is a hallmark of numerous cancers. The specific inhibition of the PI3Kβ isoform is of particular interest in oncology research, especially for tumors driven by PTEN loss, as PTEN is a negative regulator of this pathway [https://www.cancer.gov/news-events/cancer-currents-blog/2021/pten-cancer-treatment-research]. By selectively targeting PI3Kβ, this compound enables researchers to dissect the distinct roles of PI3K isoforms and investigate targeted therapeutic strategies for PTEN-deficient cancers, which are often resistant to conventional therapies. Furthermore, research indicates a role for PI3Kβ in platelet aggregation and thrombosis, positioning this inhibitor as a valuable tool for cardiovascular and anti-thrombosis studies [https://www.ahajournals.org/doi/10.1161/ATVBAHA.116.308725]. Its high selectivity profile makes it an essential pharmacological probe for elucidating complex signal transduction mechanisms and validating PI3Kβ as a therapeutic target in various disease models.

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-16-2-4-18(5-3-16)21(27)19-20(17-6-8-24-9-7-17)26(23(29)22(19)28)11-10-25-12-14-30-15-13-25/h2-9,20,27H,10-15H2,1H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGXJKXMLLVNTK-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(4-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Hydroxy Group: This step often involves selective hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the 4-methylbenzoyl Group: This can be done through an acylation reaction using 4-methylbenzoyl chloride in the presence of a base like pyridine.

    Incorporation of the Morpholine Moiety: This step involves the reaction of the intermediate with morpholine under suitable conditions.

    Addition of the Pyridine Ring: This can be achieved through a coupling reaction using a pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

    Coupling Reactions: Palladium catalysts, base (K2CO3), solvents (DMF, toluene).

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Nitro compounds, halogenated derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

3-hydroxy-4-(4-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous compounds and their key properties, derived from synthetic and spectroscopic studies:

Compound ID Substituents (Position 5) Aroyl Group (Position 4) 1-Substituent Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Observations References
Target Compound Pyridin-4-yl 4-Methylbenzoyl 2-(Morpholin-4-yl)ethyl N/A N/A 463.51 High polarity due to pyridine and morpholine
Compound 23 4-Trifluoromethoxyphenyl 4-Methylbenzoyl 2-Hydroxypropyl 32 246–248 435.42 Enhanced metabolic stability (CF3O group)
Compound 25 3-Trifluoromethylphenyl 4-Methylbenzoyl 2-Hydroxypropyl 9 205–207 419.41 Lower yield due to steric hindrance from CF3
Compound 20 4-tert-Butylphenyl 4-Methylbenzoyl 2-Hydroxypropyl 62 263–265 407.52 High yield and melting point (tert-butyl hydrophobicity)
Compound 21 4-Dimethylaminophenyl 4-Methylbenzoyl 2-Hydroxypropyl N/A N/A 407.47 Electron-donating NMe2 group may enhance solubility
Compound 4-Methoxyphenyl Benzoyl 2-(Morpholin-4-yl)ethyl N/A N/A 476.54 Methoxy group increases electron density
Compound 3-Ethoxy-4-hydroxyphenyl 4-Butoxy-3-methylbenzoyl 3-(Morpholin-4-yl)propyl N/A N/A 594.68 Extended alkyl chain improves lipophilicity

Structural and Functional Insights

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (e.g., CF3 in Compound 25) reduce yields (9%) due to steric and electronic hindrance during cyclization .
  • Bulky substituents (e.g., tert-butyl in Compound 20) increase yields (62%) by stabilizing intermediates .

Physicochemical Properties :

  • Melting Points : Higher melting points (e.g., 263–265°C for Compound 20) correlate with increased molecular symmetry and hydrophobic interactions .
  • Solubility : The morpholinyl group in the target compound and ’s 3-(morpholin-4-yl)propyl chain enhances water solubility compared to hydroxypropyl analogs .

Spectroscopic Comparisons :

  • NMR studies () reveal that substituents at positions 29–36 and 39–44 (analogous to the target compound’s pyridinyl and morpholinyl regions) alter chemical shifts, indicating changes in electron density and hydrogen-bonding capacity .

Biological Relevance :

  • The pyridinyl group in the target compound may enhance binding to kinase targets via π-π interactions, whereas phenyl analogs (e.g., Compound 23) rely on hydrophobic or halogen bonding .
  • Trifluoromethyl and trifluoromethoxy groups (Compounds 23, 25) improve metabolic stability and membrane permeability .

QSAR Considerations :

  • Topological descriptors () suggest that the morpholinyl-ethyl chain contributes to favorable partition coefficients (logP), balancing lipophilicity and solubility .

Biological Activity

3-Hydroxy-4-(4-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound exhibiting significant biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

The compound features a pyrrolidine core with multiple functional groups that enhance its solubility and biological interactions. The synthesis typically involves several steps, including:

  • Formation of the Pyrrolidine Ring : Cyclization reactions using suitable precursors.
  • Introduction of Hydroxy Group : Selective hydroxylation using oxidizing agents.
  • Attachment of 4-Methylbenzoyl Group : Acylation with 4-methylbenzoyl chloride.
  • Incorporation of Morpholine Moiety : Reaction with morpholine derivatives.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate these targets through multiple pathways, leading to observed pharmacological effects.

Antimicrobial Activity

Research indicates that the compound displays notable antimicrobial properties. In vitro studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria, including:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 64 µg/mL.
  • Enterococcus faecalis : MIC of 64 µg/mL.
  • Pseudomonas aeruginosa : MIC of 256 µg/mL.

These findings suggest the compound's potential as an antimicrobial agent, particularly against resistant strains.

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. Results indicated that the compound exhibits significant free radical scavenging activity, with increased efficacy at higher concentrations.

Anticancer Properties

Preliminary studies have explored the compound's anticancer potential. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The mechanism may involve the induction of apoptosis and modulation of cell cycle progression.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Hydroxy-4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamideSimilar core structureDifferent substituents affecting activity
5-Methyl-3-hydroxy-4-benzoyl-pyrrolinoneLacks ethyl substitutionVarying biological activity due to structural differences

This comparison highlights how specific functional groups contribute to the distinct biological properties of 3-hydroxy-4-(4-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one.

Case Studies

Several studies have documented the biological activities of this compound:

  • Antimicrobial Study : A study demonstrated its effectiveness against multiple bacterial strains, indicating a broad spectrum of activity.
  • Antioxidant Assessment : Research highlighted its ability to scavenge free radicals effectively, supporting its potential use in formulations aimed at oxidative stress-related conditions.
  • Cancer Cell Line Research : Investigations into its effects on ovarian cancer cells showed significant anti-proliferative effects and apoptosis induction.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is synthesized via multi-step organic reactions, including cyclization of pyrrolone precursors and functionalization of aromatic substituents. Key steps involve:

  • Cyclization : Base-assisted cyclization of hydroxy-pyrrolone intermediates under controlled pH (e.g., KOH/EtOH) to form the dihydro-pyrrolone core .
  • Substituent Introduction : Coupling reactions (e.g., Suzuki-Miyaura) to attach the pyridinyl and morpholinylethyl groups .
  • Optimization : Vary catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) and solvents (e.g., DMF for solubility) to improve yields. Reaction temperatures (80–120°C) and inert atmospheres (N₂/Ar) minimize side reactions .

Q. What analytical techniques are critical for characterizing structural integrity and purity?

Methodological Answer: Use a combination of:

  • Spectroscopy :
    • 1H/13C NMR : Confirm substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and stereochemistry .
    • FTIR : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
  • Mass Spectrometry : HRMS to verify molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₆N₂O₄: 406.19) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding assay data when studying target interactions?

Methodological Answer: Contradictions arise from assay variability or off-target effects. Strategies include:

  • Orthogonal Assays : Combine SPR (surface plasmon resonance) for kinetic analysis with ITC (isothermal titration calorimetry) for thermodynamic validation .
  • Computational Docking : Use AutoDock Vina to model interactions with proposed targets (e.g., kinases or GPCRs) and identify key binding residues .
  • Controls : Include competitive inhibitors (e.g., ATP for kinase targets) to confirm specificity .

Q. Example Workflow :

Perform SPR to calculate KD.

Validate with ITC to measure ΔG.

Cross-reference with docking results to identify false positives .

Q. What computational approaches predict reactivity and guide synthetic optimization?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify rate-limiting steps .
  • Solvent Effects : COSMO-RS simulations to optimize solvent selection (e.g., DMF vs. THF) for solubility and reaction efficiency .
  • Machine Learning : Train models on existing reaction data (e.g., yields, catalysts) to predict optimal conditions for new analogs .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically (e.g., replace pyridinyl with quinolinyl or morpholinyl with piperazinyl) .
  • Biological Testing : Screen analogs in target-specific assays (e.g., IC50 in enzyme inhibition).
  • Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett σ) with activity .

Q. Example SAR Table :

AnalogR1R2IC50 (nM)
ParentPyridin-4-ylMorpholinylethyl120 ± 15
A1Quinolin-4-ylMorpholinylethyl85 ± 10
A2Pyridin-4-ylPiperazinylpropyl210 ± 20

Q. What strategies mitigate instability during storage or experimental use?

Methodological Answer:

  • Storage : Store at –20°C under argon with desiccants to prevent hydrolysis of the morpholinyl group .
  • Stability Assays : Monitor degradation via LC-MS under stress conditions (e.g., pH 3–10, 40°C) to identify vulnerable functional groups .
  • Formulation : Use cyclodextrin-based encapsulation to enhance aqueous stability for in vivo studies .

Data Contradiction Analysis

Q. How should conflicting results in biological activity across studies be addressed?

Methodological Answer:

  • Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, serum concentration) .
  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to identify outliers .
  • Target Validation : CRISPR knockout of proposed targets to confirm compound specificity .

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